Cruzain-IN-1
説明
Cruzain-IN-1 is an inhibitor of the Trypanosoma protease cruzain . It is selective for cruzain over the Trypanosoma proteases cathepsin L-like protein and cathepsin B-like protease . It is a selective inhibitor of trypanosomal cysteine proteases and a covalent and reversible Cruzain inhibitor .
Synthesis Analysis
The synthesis of Cruzain-IN-1 involves the lead optimization of a class of noncovalent cruzain inhibitors, starting from an inhibitor previously cocrystallized with the enzyme . Over 40 analogues have been synthesized and evaluated, leading to the development of a very promising competitive inhibitor . The synthetic strategies and routes for the preparation of relevant classes of cruzain and rhodesain inhibitors have been reviewed .
Chemical Reactions Analysis
Cruzain-IN-1 exerts its trypanocidal effects primarily by inhibition of TcCYP51 rather than cruzain . The catalytic cysteine and histidine have neutral charges in the free enzyme, suggesting that cruzain might be unique among papain-like cysteine proteases .
Physical And Chemical Properties Analysis
Cruzain-IN-1 has a molecular weight of 300.27 g/mol and a molecular formula of C14H10F2N6 . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 7 . Its exact mass is 300.09350067 g/mol and its monoisotopic mass is also 300.09350067 g/mol .
科学的研究の応用
Pharmacology - Treatment of Chagas Disease
Application Summary
Cruzain-IN-1 is being studied for its potential use in the treatment of Chagas disease . Chagas disease is caused by the parasite Trypanosoma cruzi, and Cruzain, the main cysteine protease of this parasite, plays key roles in all stages of the parasite’s life cycle . Inhibition of Cruzain may lead to the development of novel drugs for the treatment of Chagas disease .
Methods of Application
In the study, a multiparameter optimization (MPO) approach, molecular modeling, and structure-activity relationships (SARs) were employed for the identification of new benzimidazole derivatives as potent competitive inhibitors of cruzain with trypanocidal activity and suitable pharmacokinetics . Extensive pharmacokinetic studies were conducted to identify metabolically stable and permeable compounds with high selectivity indices .
Results and Outcomes
The study identified Compound 28, which showed a promising trade-off between pharmacodynamics and pharmacokinetics . This compound caused no acute toxicity and reduced parasite burden both in vitro and in vivo . CYP3A4 was found to be involved in the main metabolic pathway, and the identification of metabolic soft spots provided insights into molecular optimization .
Bioinformatics - Predictive Modeling of Cruzain Inhibitors
Application Summary
Cruzain-IN-1 and other cruzain inhibitors have been used in the development of predictive models for the discovery of novel cruzain inhibitors . These models can help in the rational design of cruzain inhibitors .
Methods of Application
Quantitative structure-activity relationship (QSAR) models were generated using k-nearest neighbors and random forest algorithms . The models were validated internally and externally, and their applicability domain was quantitatively defined .
Results and Outcomes
The models showed significant predictability, with qloo values around 0.66 and 0.61 and external R2 coefficients of 0.725 and 0.766 . These models are readily available in a Python script for the discovery of novel cruzain inhibitors .
Structural Biology - Ligand-Induced Conformational Selection
Application Summary
Cruzain-IN-1 has been used in studies investigating ligand-induced conformational selection in cysteine proteases . This research can help predict the selectivity of cysteine protease inhibitors .
Methods of Application
A panel of nitrile ligands, including Cruzain-IN-1, were studied by molecular dynamics simulations as both non-covalent and covalent complexes . Principal component analysis (PCA) was used to identify and quantify patterns of ligand-induced conformational selection .
Results and Outcomes
The study was able to construct a decision tree which can predict with high confidence a low-nanomolar inhibitor of each of three proteins, and determine the selectivity for one against others . This approach is more compute-intensive than simple non-covalent docking, but has the potential to be applied in a medium-throughput way .
Computational Biology - Predicting Allosteric Sites
Application Summary
Cruzain-IN-1 has been used in studies investigating the prediction of allosteric sites . This research can help in the design of more selective and less toxic medicines .
Methods of Application
Molecular dynamics simulations, binding free energy calculations, and network-based modeling of residue interactions were combined to characterize and compare molecular distinctive features of the apo form and the cruzain-allosteric inhibitor complexes . Geometry-based criteria on trajectory snapshots were used to predict two main allosteric sites suitable for drug targeting .
Results and Outcomes
The study suggests dissimilar mechanisms exerted by the same allosteric site when binding different potential allosteric inhibitors . The residues involved in suboptimal paths linking the identified site and the orthosteric site were identified . This approach is more compute-intensive than simple non-covalent docking, but has the potential to be applied in a medium-throughput way .
Drug Discovery - Rational Structure-Based Computational Design
Application Summary
Cruzain-IN-1 and other cruzain inhibitors have been used in the rational structure-based computational design of new pharmacological therapies . This research can help in the development of new drugs for the treatment of Chagas disease .
Methods of Application
A database of diverse cruzain inhibitors previously reported in the literature was compiled and curated . From this dataset, quantitative structure-activity relationship (QSAR) models for the prediction of their pIC50 values were generated using k-nearest neighbors and random forest algorithms .
Results and Outcomes
The models showed significant predictability, with qloo values around 0.66 and 0.61 and external R2 coefficients of 0.725 and 0.766 . The models are readily available in a Python script for the discovery of novel cruzain inhibitors .
Safety And Hazards
将来の方向性
Future directions include using computer-aided drug design to identify and characterize cruzain inhibitors that exploit the previously uncharacterized pocket immediately beyond the S2 subsite . The six hits discovered against cruzain and Tbr CatL are of great interest for further optimization by the medicinal chemistry community .
特性
IUPAC Name |
6-(3,5-difluoroanilino)-9-ethylpurine-2-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F2N6/c1-2-22-7-18-12-13(20-11(6-17)21-14(12)22)19-10-4-8(15)3-9(16)5-10/h3-5,7H,2H2,1H3,(H,19,20,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZYYBVWPURUFRR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=NC2=C(N=C(N=C21)C#N)NC3=CC(=CC(=C3)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F2N6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201347893 | |
Record name | 6-(3,5-Difluoroanilino)-9-ethyl-2-purinecarbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201347893 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Cruzain-IN-1 | |
CAS RN |
1199523-24-4 | |
Record name | 6-(3,5-Difluoroanilino)-9-ethyl-2-purinecarbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201347893 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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